molecular formula C29H30FN3O4S B2794613 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689760-66-5

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2794613
CAS No.: 689760-66-5
M. Wt: 535.63
InChI Key: NNXDILGNADGEFL-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and various substituents such as dimethoxyphenethyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxyphenethyl halide and a Lewis acid catalyst.

    Thioether Formation: The fluorobenzyl group is introduced via a thioether formation reaction, where a thiol derivative of the quinazoline core reacts with a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenethyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the fluorobenzyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced analogs of the original compound.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its interactions with biological macromolecules.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industry: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenethyl)-2-((2-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure but with a chlorine substituent instead of fluorine.

    3-(3,4-dimethoxyphenethyl)-2-((2-methylbenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure but with a methyl substituent instead of fluorine.

    3-(3,4-dimethoxyphenethyl)-2-((2-bromobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure but with a bromine substituent instead of fluorine.

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O4S/c1-35-26-10-7-20(17-27(26)36-2)11-12-33-28(34)23-18-22(32-13-15-37-16-14-32)8-9-25(23)31-29(33)38-19-21-5-3-4-6-24(21)30/h3-10,17-18H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXDILGNADGEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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